5-METHYL-2,4-PIPERIDINEDIONE

Descripción general

Descripción

5-METHYL-2,4-PIPERIDINEDIONE is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

More research is needed to identify the specific targets and their roles .

Mode of Action

It is known that it is a heterocyclic compound synthesized from diazomethane and has been used in the synthesis of ethers, alcohols, lactams, and halides

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is known to be a precursor in the synthesis of various compounds, suggesting it may have diverse effects depending on the specific context .

Action Environment

More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its action .

Análisis Bioquímico

Biochemical Properties

The compound is known to interact with various enzymes, proteins, and other biomolecules in the process of its transformation into biologically active molecules

Cellular Effects

It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound interacts with various enzymes or cofactors

Transport and Distribution

It is known that the compound interacts with various transporters or binding proteins

Subcellular Localization

It is known that the compound may be directed to specific compartments or organelles

Actividad Biológica

5-Methyl-2,4-piperidinedione, also known as Methyprylon, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

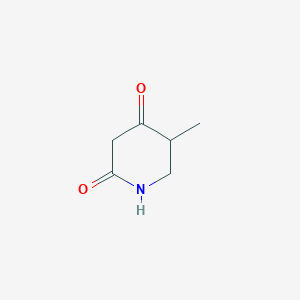

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₃N₁O₂

- Molecular Weight : 141.19 g/mol

- CAS Number : 125-64-4

This compound features a piperidine ring with two carbonyl groups (diones) and a methyl group at the 5-position. Its unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. It binds to active sites of target enzymes, preventing substrate binding and subsequent catalytic activity .

- Antioxidant Activity : The presence of hydroxyl groups in related piperidine derivatives allows for scavenging of free radicals, thereby reducing oxidative stress in biological systems .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, although detailed studies are required to elucidate its efficacy and mechanisms in cancer treatment .

- Sedative Effects : Historically, Methyprylon was used as a sedative-hypnotic agent. Its sedative effects are linked to its ability to modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Case Study Example

In a study conducted by Beller et al., the synthesis and biological evaluation of piperidine derivatives were explored. The findings indicated that modifications to the piperidine structure could enhance biological activity, particularly in anticancer applications . This highlights the importance of structural variations in developing effective therapeutics.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Aplicaciones Científicas De Investigación

Sedative Properties

Historically, 5-methyl-2,4-piperidinedione was utilized as a sedative-hypnotic agent. Its pharmacological profile suggests that it acts on the central nervous system to facilitate sleep induction and improve sleep quality. The compound's higher water solubility compared to other sedatives like glutethimide enhances its gastrointestinal absorption, making it effective for clinical use.

Analgesic Research

Research indicates that derivatives of piperidine compounds, including this compound, have been studied for their potential as analgesics . For instance, studies show that modifications to the piperidine structure can enhance analgesic potency significantly when compared to parent compounds . This highlights the importance of structural variations in developing new pain management therapies.

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is used in organic synthesis to create more complex chemical structures due to its reactive carbonyl groups. The compound can undergo various reactions such as oxidation, reduction, and substitution to yield diverse derivatives .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinones |

| Reduction | Amines |

| Substitution | Halogenated Derivatives |

Case Study 1: Sedation in Clinical Settings

A notable case involved a patient who received this compound for severe insomnia. The patient exhibited rapid onset of sedation within minutes of administration, demonstrating its effectiveness as a sedative-hypnotic agent. Follow-up indicated sustained improvement in sleep quality without significant side effects .

Case Study 2: Analgesic Potency Enhancement

In another study focusing on piperidine derivatives, researchers synthesized several analogs of this compound to evaluate their analgesic activities. Results showed that certain modifications resulted in compounds with analgesic potency exceeding that of traditional opioids like morphine by significant margins .

The biological activity of this compound extends beyond sedation. It has been investigated for its potential antioxidant and enzyme inhibitory properties. These activities suggest possible applications in treating conditions related to oxidative stress and enzyme dysfunctions such as Alzheimer's disease .

Propiedades

IUPAC Name |

5-methylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKNEQMBPDXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601115 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118263-96-0 | |

| Record name | 5-Methylpiperidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is spontaneous resolution, and how does it apply to methyprylon?

A: Spontaneous resolution is a rare occurrence where a racemic mixture (containing equal amounts of both enantiomers) of a compound spontaneously separates into its pure enantiomers during crystallization. [, ]

Q2: How was X-ray diffraction used to understand the spontaneous resolution of methyprylon?

A2: X-ray diffraction studies on the mixed crystals of methyprylon revealed several key insights:

- Space group: The crystals belong to the orthorhombic space group P212121. [, ]

- Disorder: The diffraction patterns did not show signs of major disorder within the crystal lattice, suggesting both enantiomers are incorporated in an ordered fashion. []

- Unit cell parameters: The unit cell parameters, specifically 'a' and 'b,' exhibit a linear correlation with the measured optical rotation of the crystal batch. [] This suggests a direct relationship between the crystal structure and the enantiomeric composition.

- Molecular structure: Analysis of different fractions revealed that the molecular shape of methyprylon allows for near-perfect superposition of most atoms in both enantiomers. [] This structural feature likely contributes to the ease of co-crystallization and the observed spontaneous resolution.

Q3: What is the significance of the occupation factors determined for the asymmetric carbon sites in methyprylon?

A: The occupation factors for the asymmetric carbon atom in methyprylon, as determined from the X-ray diffraction data, directly correlate with the optical activity of the specific crystal fraction. [] This means that a higher occupancy of one enantiomer in the crystal lattice directly translates to a stronger optical rotation signal for that particular fraction. This finding strongly supports the idea that the spontaneous resolution of methyprylon is driven by the preferential incorporation of one enantiomer over the other during crystal growth.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.